3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Description
The compound is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been found to have various biological activities and are part of several drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a triazolo group attached at the 4,3-c position. The 3,4-dichlorophenyl group is attached at the 3-position of the triazolo group, and the 4-methoxyphenyl group is attached as an N-substituent .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinazolines are planar and aromatic, and they can participate in pi stacking interactions .Mechanism of Action
Target of Action
The primary target of this compound is the DNA of cancer cells . It also targets PCAF (P300/CBP-associated factor) , a histone acetyltransferase, which plays a crucial role in the regulation of gene expression .
Mode of Action
This compound acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This disrupts the normal functioning of the DNA, preventing replication and transcription processes, thereby inhibiting the growth of cancer cells . It also binds to the active site of PCAF, inhibiting its function .
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects multiple biochemical pathways involved in cell growth and division. By intercalating DNA, it disrupts the DNA replication and transcription processes, leading to cell cycle arrest and apoptosis . By inhibiting PCAF, it affects the acetylation of histones and other proteins, altering gene expression and further contributing to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It has demonstrated potent anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Future Directions
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-16(19)21-28-27-20(29(21)22)13-6-11-17(23)18(24)12-13/h2-12H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHBINFZADSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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